Cas no 583052-91-9 (2-Furancarboxamide, N-(phenylmethyl)-N-2-propenyl-)

2-Furancarboxamide, N-(phenylmethyl)-N-2-propenyl- structure
583052-91-9 structure
Product Name:2-Furancarboxamide, N-(phenylmethyl)-N-2-propenyl-
CAS No:583052-91-9
MF:C15H15NO2
MW:241.285104036331
CID:335498
PubChem ID:60435112
Update Time:2025-04-19

2-Furancarboxamide, N-(phenylmethyl)-N-2-propenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxamide, N-(phenylmethyl)-N-2-propenyl-
    • N-benzyl-N-prop-2-enylfuran-2-carboxamide
    • 583052-91-9
    • DTXSID90733895
    • N-Benzyl-N-(prop-2-en-1-yl)furan-2-carboxamide
    • AKOS008622368
    • Inchi: 1S/C15H15NO2/c1-2-10-16(12-13-7-4-3-5-8-13)15(17)14-9-6-11-18-14/h2-9,11H,1,10,12H2
    • InChI Key: ZJFHJUDKVDBIMU-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(CC=C)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 241.110278721g/mol
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 33.4Ų
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